4-ethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
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Overview
Description
The compound you’re asking about seems to be a complex organic molecule. It appears to contain a tetrahydroquinoline group, which is a type of heterocyclic compound . These types of compounds are often found in various pharmaceuticals and exhibit a wide range of biological activities .
Chemical Reactions Analysis
Again, while specific reactions involving this compound aren’t available, similar compounds have been involved in various chemical reactions. For example, 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate has been used in Smiles rearrangement reactions .Scientific Research Applications
Antitumor Activity
Tetrahydroquinoline derivatives bearing the sulfonamide moiety have been synthesized and evaluated for their antitumor activities. Compounds from these series demonstrated significant efficacy, with some showing greater potency than the reference drug Doxorubicin in in vitro models. This highlights the potential of these compounds as a new class of antitumor agents (Alqasoumi et al., 2010).
Antimicrobial Activity
Several studies have focused on the synthesis of novel tetrahydroquinoline and quinazoline derivatives linked with benzenesulfonamide for antimicrobial purposes. These compounds have been evaluated against various bacterial and fungal strains, showing varied degrees of antimicrobial activities. Such findings suggest the usefulness of these derivatives in developing new antimicrobial agents (Sarvaiya et al., 2019), (Vanparia et al., 2013).
Catalytic Applications
Research has also been conducted on the synthesis and characterization of half-sandwich ruthenium complexes containing aromatic sulfonamides bearing pyridinyl rings. These complexes were evaluated for their efficiency as catalysts in the transfer hydrogenation of acetophenone derivatives, showing good activity. This demonstrates the potential application of such complexes in catalysis (Dayan et al., 2013).
Enzyme Inhibition for Disease Treatment
Some derivatives have been studied for their potential as enzyme inhibitors, with implications for treating diseases like Alzheimer's. These compounds have demonstrated potent inhibitory action against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease progression. This suggests their potential use in the development of drugs targeting Alzheimer's disease (Makhaeva et al., 2020).
Safety And Hazards
Future Directions
In the context of the COVID-19 pandemic, finding new antiviral and antimicrobial compounds is a priority in current research. Pyridine, a privileged nucleus among heterocycles, has been noted for its therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, and more . Therefore, compounds like the one you’re asking about could potentially be of interest in future research.
properties
IUPAC Name |
4-ethyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-3-13-4-8-16(9-5-13)24(22,23)19-15-7-10-17-14(12-15)6-11-18(21)20(17)2/h4-5,7-10,12,19H,3,6,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MATDXOBAUSRSES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide |
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